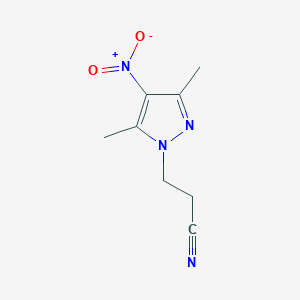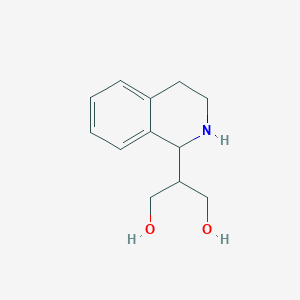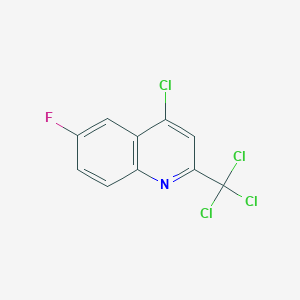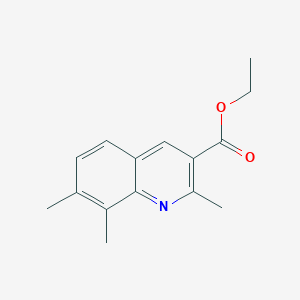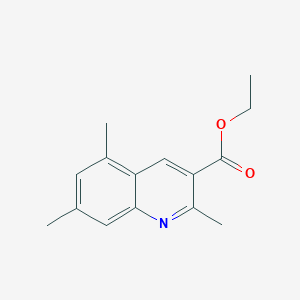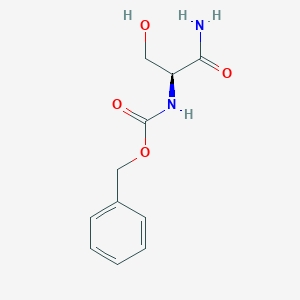
(S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate
Overview
Description
“(S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate” is a chemical compound with the molecular formula C11H14N2O4 . It is used in various scientific research and organic synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The InChI code for this compound is “InChI=1S/C11H14N2O4/c12-10(15)9(6-14)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,14H,6-7H2,(H2,12,15)(H,13,16)/t9-/m0/s1” and the InChIKey is "NGEWHDOZPGSSLG-VIFPVBQESA-N" .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 238.24 g/mol . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 6 rotatable bonds . The exact mass and monoisotopic mass of the compound are 238.09535693 g/mol . The compound has a XLogP3-AA value of -0.3 .
Scientific Research Applications
1. Antimitotic Agents
(S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate isomers have been studied in the context of antimitotic agents. The S-isomer has been found to be more potent than the R-isomer in several biological systems. This potency variation between isomers has implications in the development of antimitotic drugs (Temple & Rener, 1992).
2. Hydro-Lipophilic Properties
The hydro-lipophilic properties of fluorinated benzyl carbamates, including variants of (S)-Benzyl carbamate, have been investigated for their anticholinesterase and anti-inflammatory activity. Such properties are crucial in determining the biological activity of compounds (Jankech et al., 2020).
3. Cholinesterase Inhibition
Benzene-based carbamates, closely related to (S)-Benzyl carbamates, have been synthesized and tested for their ability to inhibit acetyl- and butyrylcholinesterase enzymes. This research is significant for understanding how such compounds can be used in treating conditions like Alzheimer's disease (Bąk et al., 2019).
4. Mass Spectrometry in Synthesis
The use of benzyl carbamate in Mannich-type condensation reactions has been explored, with applications in synthesizing various phosphonic derivatives. This is pivotal in the study of mass spectrometric fragmentations of these compounds (Cai et al., 2007).
5. Catalytic Applications
(S)-Benzyl carbamate derivatives have been used in Au(I)-catalyzed intramolecular hydroamination, demonstrating their utility in the formation of complex heterocycles. This research aids in understanding catalytic processes in organic synthesis (Zhang et al., 2006).
6. Antitubercular Agents
Derivatives of (S)-Benzyl carbamate, specifically (3-benzyl-5-hydroxyphenyl)carbamates, have shown good inhibitory activity against various strains of M. tuberculosis. This opens up avenues for developing new antitubercular agents (Cheng et al., 2019).
7. LSD1 Inhibition for Cell Studies
(S)-Benzyl carbamate derivatives have been synthesized and tested for their inhibition of LSD1, an enzyme implicated in cancer and other diseases. This research is significant for understanding how these compounds can be used in cell studies and potentially in therapy (Valente et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Z-SER-NH2, also known as benzyl N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamate or (S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate, is a compound that primarily targets primary amines . Primary amines are common functional groups present in virtually all proteins and peptides, as well as a host of other macromolecules . They exist at the N-terminus of each polypeptide chain (α-amino group) and in the side-chain of lysine amino acid residues (ε-amino group) .
Mode of Action
The compound interacts with its targets through a process known as NHS ester bioconjugation , which involves the creation of a stable amide bond between the two target molecules .
Biochemical Pathways
It’s known that amino acids play a crucial role in various physiological processes, including the regulation of gene expression, cell survival, growth, differentiation, and death . In addition, the compound may be involved in the JNK pathway, which plays a major role in apoptosis in many cell death paradigms .
Pharmacokinetics
It’s important to note that the pharmacokinetics of a compound can significantly impact its bioavailability and efficacy .
Result of Action
It’s known that amino acids and their transporters play a crucial role in cell proliferation and development .
Action Environment
The action of Z-SER-NH2 can be influenced by various environmental factors. For instance, the compound has been used in a Z-scheme photocatalytic system for NO pollution, demonstrating that light can influence its action . Furthermore, the pH of the environment can impact the compound’s interaction with its targets, as the reactivity of primary amines decreases as the level of protonation increases .
Biochemical Analysis
Biochemical Properties
(S)-Benzyl (1-amino-3-hydroxy-1-oxopropan-2-yl)carbamate plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can influence the overall metabolic balance within cells, affecting processes such as energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, influencing its overall activity and function .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper function and activity within the cell .
properties
IUPAC Name |
benzyl N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c12-10(15)9(6-14)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9,14H,6-7H2,(H2,12,15)(H,13,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEWHDOZPGSSLG-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CO)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561262 | |
| Record name | Benzyl [(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70897-15-3 | |
| Record name | Benzyl [(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




